Cas no 17364-16-8 (1-Palmitoyl-sn-glycero-3-phosphocholine)

1-Palmitoyl-sn-glycero-3-phosphocholine 化学的及び物理的性質
名前と識別子
-
- 3,5,9-Trioxa-4-phosphapentacosan-1-aminium,4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)-
- 1-Hexadecanoyl-sn-glycero-3-phosphocholine
- 3-sn-Lysophosphatidylcholine
- 1-Palmitoyl-sn-glycero-3-phosphocholine
- 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine
- 1-PALMITOYL-2-HYDROXY-SN-GLYCERO-3-PHOSPHORYLCHOLINE
- 1-Palmitoyl-sn-glyce
- 3,5,9-Trioxa-4-phosphapentacosan-1-aminium,4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, ...
- Lyso-PC
- (R)-2-Hydroxy-3-(palmitoyloxy)propyl [2-(Trimethylammonio)ethyl] Phosphate
- 1-Palmitoyl-rac-glycero-3-phosphocholine
- LYSO-PPC
- P-LYSO-PC
- 16:0 LYSO PC
- LYSOLECITHIN, PALMITOYL
- 1-Hexadecanoyllysolecithin
- L-g-PalMitoyl-a-lysolecithin
- L-γ-Palmitoyl-α-lysolecithin
- Palmitoyl Lyso-phosphocholine
- Palmitoyllysophosphatidylcholine
- 1-hexadecanoyl-sn-glycero-3-phosphocholine; PC(16:0/0:0)
- PC(16:0/0:0)
- P-LysoPC
- 1-palmitoyl-sn-glycero-3-phos-phocholine
- [(2R)-3-hexadecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- JD6PYE3XUX
- CHEMBL3093100
- 1-16:0-2-lysophosphatidylcholine
- 1-Hexadecanoyl-sn-glycerol-3-phosphorylcholine
- HMS3648G17
- GPC(16:0)
- Soy Lyso PC, L-alpha-lysophosphatidylcholine (Soy), powder
- LyPC(16:0)
- LPC(16:0)
- A-lysophosphatidylcholine (Soy)
- 2-[[(2R)-3-hexadecanoyloxy-2-hydroxy-propoxy]-hydroxy-phosphoryl]oxyethyl-trimethyl-ammonium
- HY-125783
- (2-{[(2R)-3-(hexadecanoyloxy)-2-hydroxypropyl phosphonato]oxy}ethyl)trimethylazanium
- 16:0 LYSO-PC
- 1-palmitoyl-glycero-3-phosphocholine
- 16:0 Lyso PC, 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine, powder
- LysoPC 16:0/0:0
- 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)-
- 1-palmitoyl-GPC (16:0)
- 97281-36-2
- SCHEMBL11131776
- ASWBNKHCZGQVJV-HSZRJFAPSA-N
- lysoPC a C16:0
- CHEBI:72998
- GPC(16:0/0:0)
- 1-Palmitoyl-sn-glycero-3-phosphocholine, synthetic, >=99%
- Q27105001
- Lysophosphatidylcholine(16:0)
- 97281-38-4
- (2R)-2-hydroxy-3-(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- P2694
- BP-26338
- BP-26337
- GPCho(16:0/0:0)
- GPCho 16:0/0:0
- LysoPC(16:0/0:0)
- DTXSID30914020
- L-
- 1-16:0-lysophosphatidylcholine
- (2R)-3-(hexadecanoyloxy)-2-hydroxypropyl 2-(trimethylammonio)ethyl phosphate
- PD021403
- 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide
- 1-palmitoyl-GPC
- LMGP01050018
- 1-palmitoyl-phosphatidylcholine
- 3-(Hexadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate
- Lysophosphatidylcholine(16:0/0:0)
- 1-hexadecanoyl-2-lysophosphatidylcholine
- 1-16:0-lysoPC
- MFCD00036904
- LPC(16:0/0:0)
- 17364-16-8
- (R)-2-Hydroxy-3-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate
- Lyso-PC(16:0)
- AKOS037647823
- 16:0 Lyso PC, 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine, chloroform
- LPC 16:0/0:0
- LPC 16:0
- 1-palmitoyl-2-lysophosphatidylcholine
- L--Palmitoyl--lysolecithin
- LyPC(16:0/0:0)
- CS-0099321
- LysoPC(16:0)
- A-lysophosphatidylcholine (Egg, Chicken)
- NS00073989
- AS-74920
- D82992
-
- MDL: MFCD00036904
- インチ: InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1
- InChIKey: ASWBNKHCZGQVJV-HSZRJFAPSA-N
- ほほえんだ: OC[C@H](OP([O-])(OCC[N+](C)(C)C)=O)COC(CCCCCCCCCCCCCCC)=O
計算された属性
- せいみつぶんしりょう: 495.33200
- どういたいしつりょう: 495.332
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 33
- 回転可能化学結合数: 24
- 複雑さ: 517
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 5.6
- トポロジー分子極性表面積: 105A^2
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 自信がない
- 密度みつど: 1.47 g/mL at 20 °C(lit.)
- ゆうかいてん: 253°C(lit.)
- ようかいど: Chloroform (Slightly), Methanol (Slightly)
- PSA: 114.93000
- LogP: 5.64980
- ようかいせい: 自信がない
- 濃度: 10 mg/mL (855675C-25mg)
25 mg/mL (855675C-200mg)
1-Palmitoyl-sn-glycero-3-phosphocholine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H303+H313+H333
- 福カードFコード:10-21
- ちょぞうじょうけん:−20°C
1-Palmitoyl-sn-glycero-3-phosphocholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0099321-250mg |
1-Palmitoyl-sn-glycero-3-phosphocholine |
17364-16-8 | 250mg |
$150.0 | 2022-04-27 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68294-25mg |
1-Palmitoyl-2-hydroxy-sn-glycero-3-PC |
17364-16-8 | 98% | 25mg |
¥588.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68294-500mg |
1-Palmitoyl-2-hydroxy-sn-glycero-3-PC |
17364-16-8 | 98% | 500mg |
¥2652.00 | 2022-04-26 | |
Key Organics Ltd | AS-74920-1G |
(2-{[(2R)-3-(hexadecanoyloxy)-2-hydroxypropyl phosphonato]oxy}ethyl)trimethylazanium |
17364-16-8 | >97% | 1g |
£634.00 | 2025-02-08 | |
Ambeed | A865426-1g |
(R)-2-Hydroxy-3-(palmitoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate |
17364-16-8 | 98% | 1g |
$299.0 | 2025-02-19 | |
Larodan | 38-1600-9-100mg |
1-Palmitoyl-2-Hydroxy-sn-Glycero-3-Phosphatidylcholine |
17364-16-8 | >99% | 100mg |
€104.00 | 2025-03-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P863742-25mg |
1-Palmitoyl-sn-glycero-3-phosphocholine |
17364-16-8 | >99% | 25mg |
¥487.00 | 2022-09-01 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 855675C-200MG |
1-Palmitoyl-sn-glycero-3-phosphocholine |
17364-16-8 | 200mg |
¥1794.02 | 2023-11-02 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P130493-500mg |
1-Palmitoyl-sn-glycero-3-phosphocholine |
17364-16-8 | >99% | 500mg |
¥1421.90 | 2023-09-01 | |
abcr | AB478503-100 mg |
1-Palmitoyl-sn-glycero-3-phosphocholine; . |
17364-16-8 | 100mg |
€212.00 | 2023-06-15 |
1-Palmitoyl-sn-glycero-3-phosphocholine 関連文献
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
1-Palmitoyl-sn-glycero-3-phosphocholineに関する追加情報
1-Palmitoyl-sn-glycero-3-phosphocholine (CAS No. 17364-16-8): A Comprehensive Overview
1-Palmitoyl-sn-glycero-3-phosphocholine, also known by its CAS registry number CAS No. 17364-16-8, is a bioactive phospholipid that has garnered significant attention in the fields of biochemistry, pharmacology, and cosmetology. This compound is a member of the glycerophosphocholine family and plays a pivotal role in various physiological processes, including cell membrane structure, signal transduction, and lipid metabolism. Recent advancements in lipidomics and molecular biology have shed new light on its functions and potential therapeutic applications.
The molecular structure of 1-Palmitoyl-sn-glycero-3-phosphocholine consists of a glycerol backbone with a palmitoyl group attached to the sn-1 position and a phosphocholine group at the sn-3 position. This unique composition allows it to serve as a precursor for other bioactive lipids, such as platelet-activating factor (PAF) and lysophosphatidylcholine (LPC). Its amphipathic nature enables it to integrate into cellular membranes, making it an essential component of biological barriers and signaling platforms.
Recent studies have highlighted the role of CAS No. 17364-16-8 in neuroprotection and cognitive function. Research published in Nature Neuroscience demonstrated that this compound enhances synaptic plasticity by modulating NMDA receptor activity, which is critical for learning and memory processes. Additionally, its anti-inflammatory properties have been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, where chronic inflammation plays a significant role.
In the realm of dermatology, 1-Palmitoyl-sn-glycero-3-phosphocholine has emerged as a promising ingredient in skincare products. Clinical trials have shown that topical application of this compound improves skin barrier function by reinforcing the stratum corneum lipid layer. This effect is particularly beneficial for individuals with atopic dermatitis or dry skin conditions, where compromised barrier integrity leads to transepidermal water loss (TEWL). The compound's ability to stimulate ceramide synthesis further underscores its potential in cosmetic formulations aimed at rejuvenating and protecting the skin.
The cardiovascular benefits of CAS No. 17364-16-8 have also been a focal point of recent research. Studies conducted at the University of California, San Francisco, revealed that this phospholipid reduces oxidative stress in endothelial cells, thereby mitigating the progression of atherosclerosis. Its role in modulating lipid rafts within cellular membranes has been linked to improved cholesterol efflux and reduced low-density lipoprotein (LDL) oxidation, both of which are critical factors in maintaining cardiovascular health.
Beyond its physiological roles, 1-Palmitoyl-sn-glycero-3-phosphocholine has found applications in drug delivery systems. Its ability to form stable micelles and liposomes makes it an ideal carrier for hydrophobic drugs, enhancing their bioavailability and reducing systemic toxicity. This property has been leveraged in the development of targeted therapies for cancer and infectious diseases, where precise drug delivery is paramount.
In conclusion, CAS No. 17364-16-8, or 1-Palmitoyl-sn-glycero-3-phosphocholine, is a multifaceted compound with diverse applications across various scientific domains. From its role in neurological health to its potential in cosmetology and drug delivery, this phospholipid continues to be a subject of intense research interest. As our understanding of lipid signaling pathways deepens, so too does the appreciation for the therapeutic potential of this remarkable molecule.
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